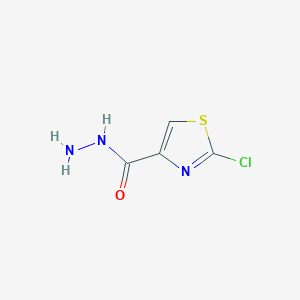

2-chloro-1,3-thiazole-4-carbohydrazide

Description

Significance of the 1,3-Thiazole Heterocyclic System in Contemporary Synthetic Chemistry

The 1,3-thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in synthetic and medicinal chemistry. wisdomlib.orggoogle.comresearchgate.net Its unique structural and electronic properties make it a privileged scaffold in the design of a wide array of functional molecules. The presence of multiple reaction sites within the thiazole (B1198619) moiety allows for extensive derivatization, providing chemists with a versatile platform to address synthetic challenges. wisdomlib.org

Thiazole derivatives are integral components of numerous biologically active compounds and approved drugs. google.comnih.gov The thiazole ring is a key structural feature in pharmaceuticals with a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties. google.comnih.gov This widespread utility stems from the ability of the thiazole nucleus to engage in various biological interactions.

From a synthetic standpoint, the thiazole ring can be constructed through several established methods, such as the Hantzsch thiazole synthesis. pharmaguideline.com The reactivity of the thiazole ring itself allows for further functionalization. For instance, the C2 position is susceptible to deprotonation by strong bases, creating a nucleophilic center that can react with various electrophiles. pharmaguideline.com Conversely, electrophilic substitution reactions, such as halogenation and sulfonation, typically occur at the C5 position. pharmaguideline.com This predictable reactivity makes the 1,3-thiazole system a reliable and adaptable building block in the synthesis of complex molecular architectures.

Fundamental Role of the Hydrazide Functional Group in Chemical Transformations and Derivatizations

The hydrazide functional group, characterized by the -C(=O)NHNH2 moiety, is a highly valuable and reactive handle in organic synthesis. researchgate.netajgreenchem.com Hydrazides are typically synthesized from the corresponding esters or acid chlorides by reaction with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net Their importance lies in their ability to serve as versatile precursors for a vast number of chemical transformations and derivatizations. nih.govnih.gov

The nucleophilic nature of the terminal amino group of the hydrazide allows for facile condensation reactions with aldehydes and ketones to form stable hydrazones. researchgate.netnih.gov This reaction is a cornerstone in the construction of various heterocyclic systems. Furthermore, the hydrazide group can undergo cyclization reactions with a variety of reagents to form important five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. nih.govnih.gov

For example, the reaction of a carbohydrazide (B1668358) with a carboxylic acid in the presence of a dehydrating agent like phosphoryl chloride can yield 2,5-disubstituted 1,3,4-oxadiazoles. orientjchem.org Similarly, reaction with carbon disulfide followed by cyclization can lead to the formation of oxadiazole-thiones, which are themselves useful intermediates. The inherent reactivity of the hydrazide functional group makes it an indispensable tool for medicinal chemists and synthetic organic chemists to generate molecular diversity and construct complex target molecules. ajgreenchem.com

Overview of 2-chloro-1,3-thiazole-4-carbohydrazide as a Key Chemical Intermediate in Heterocyclic Synthesis

A comprehensive search of publicly available scientific literature, including scholarly articles, patents, and chemical databases, did not yield any specific information on the synthesis, properties, or reactions of the compound "this compound." Consequently, a detailed and scientifically accurate overview of its specific role as a key chemical intermediate in heterocyclic synthesis cannot be provided.

Hypothetically, the synthesis of such a compound would likely involve the reaction of ethyl 2-chloro-1,3-thiazole-4-carboxylate with hydrazine hydrate. nih.govresearchgate.net This proposed precursor, ethyl 2-chloro-1,3-thiazole-4-carboxylate, is itself a known compound. The resulting "this compound" would possess two key reactive sites: the nucleophilic hydrazide moiety and the electrophilic carbon at the 2-position of the thiazole ring, which bears a chloro leaving group. This dual reactivity would theoretically make it a valuable intermediate for the synthesis of various fused heterocyclic systems. For example, the hydrazide could be cyclized to form oxadiazole or triazole rings, while the 2-chloro position could undergo nucleophilic substitution to introduce a variety of substituents or to form another fused ring. However, without any published research on this specific compound, any discussion of its reactivity and utility remains speculative.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-thiazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3OS/c5-4-7-2(1-10-4)3(9)8-6/h1H,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSJNKZETCSOKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 1,3 Thiazole 4 Carbohydrazide

Vibrational Spectroscopy Analysis (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the FT-IR spectrum of 2-chloro-1,3-thiazole-4-carbohydrazide, characteristic absorption bands confirm the presence of its key structural features. The spectrum typically displays stretching vibrations for N-H bonds of the hydrazide moiety. Additionally, the presence of C=O (carbonyl), C=N, and C-S bonds within the thiazole (B1198619) ring and carbohydrazide (B1668358) group gives rise to distinct absorption peaks.

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| N-H (Amide/Hydrazide) | Stretching | 3450-3150 |

| C-H (Aromatic/Heteroaromatic) | Stretching | 3100-3000 |

| C=O (Amide I) | Stretching | 1680-1630 |

| C=N (Thiazole ring) | Stretching | 1610-1550 |

| N-H (Amide II) | Bending | 1550-1510 |

| C-N | Stretching | 1400-1200 |

| C-S | Stretching | 800-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the precise assignment of atoms within the structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments and Chemical Shift Analysis

The ¹H-NMR spectrum of this compound reveals distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The proton on the thiazole ring (H-5) typically appears as a singlet in the aromatic region of the spectrum. The protons of the hydrazide group (-NHNH₂) give rise to signals that can be broad and their chemical shifts can be concentration and solvent dependent. The integration of these signals confirms the number of protons in each environment.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole-H5 | 8.0-8.5 | Singlet |

| -NH (Amide) | 9.0-10.0 | Broad Singlet |

| -NH₂ (Hydrazide) | 4.5-5.5 | Broad Singlet |

Carbon Nuclear Magnetic Resonance (¹³C-NMR) Assignments and Correlation Spectroscopy

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The carbonyl carbon of the carbohydrazide group is typically observed at a downfield chemical shift. The carbon atoms of the thiazole ring (C-2, C-4, and C-5) have characteristic chemical shifts that are influenced by the nitrogen, sulfur, and chlorine substituents.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 160-170 |

| C-2 (Thiazole) | 150-160 |

| C-4 (Thiazole) | 140-150 |

| C-5 (Thiazole) | 115-125 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₄H₄ClN₃OS), HRMS provides an experimental mass that is very close to the calculated theoretical mass, confirming the elemental composition. The isotopic pattern observed in the mass spectrum, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes, further corroborates the presence of a chlorine atom in the molecule.

| Parameter | Value |

| Molecular Formula | C₄H₄ClN₃OS |

| Calculated Monoisotopic Mass | 176.9764 |

| Observed Mass (HRMS) | Typically within a few ppm of the calculated mass |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₄H₄ClN₃OS). A close agreement between the found and calculated values provides strong evidence for the purity and the proposed molecular formula of the compound.

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 27.05 | Typically within ±0.4% of the theoretical value |

| Hydrogen (H) | 2.27 | Typically within ±0.4% of the theoretical value |

| Nitrogen (N) | 23.65 | Typically within ±0.4% of the theoretical value |

| Sulfur (S) | 18.06 | Typically within ±0.4% of the theoretical value |

Chromatographic Purity Assessment (e.g., TLC, HPLC)

The purity of a synthesized compound like this compound is a critical parameter, ensuring that subsequent analytical data or biological testing is not skewed by the presence of impurities, such as starting materials, by-products, or degradation products. Both TLC and HPLC are powerful techniques for this purpose.

Thin-Layer Chromatography (TLC)

TLC is a common, rapid, and inexpensive method used to monitor the progress of a chemical reaction and to establish the purity of the final product. In the context of this compound, a researcher would dissolve a small sample of the compound in a suitable solvent and spot it onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing a specific mobile phase.

The purity is assessed by observing the number of spots that appear on the plate after visualization (e.g., under UV light). A single, well-defined spot is indicative of a pure compound. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system. For related thiazole hydrazone derivatives, mobile phases such as a mixture of acetone (B3395972) and n-hexane have been utilized. nih.gov The appearance of a single spot at a specific Rf value in such a system would be an initial confirmation of purity. nih.gov

Hypothetical TLC Data for Purity Assessment

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate/Hexane (1:1, v/v) |

| Visualization | UV Light (254 nm) |

| Rf Value | Data not available in literature |

| Observation | A single spot would indicate high purity |

High-Performance Liquid Chromatography (HPLC)

HPLC is a more sensitive and quantitative technique for purity assessment. A solution of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector measures the components as they elute from the column, generating a chromatogram.

The purity of the sample is determined by the percentage of the total peak area that corresponds to the main peak of the compound. A high percentage (e.g., >95%) indicates a high degree of purity. The retention time (the time it takes for the compound to travel through the column) is a characteristic parameter.

For a definitive purity assessment of this compound, a validated HPLC method would be required. This would involve selecting an appropriate column (e.g., a C18 reversed-phase column), a suitable mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with a modifier like formic acid or trifluoroacetic acid), and setting the detector at a wavelength where the compound exhibits maximum UV absorbance.

Hypothetical HPLC Data for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at specific wavelength (data not available) |

| Retention Time | Data not available in literature |

| Purity (%) | Calculated from peak area (data not available) |

Mechanistic Insights and Chemical Reactivity of 2 Chloro 1,3 Thiazole 4 Carbohydrazide

Intrinsic Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. wikipedia.org This arrangement creates a unique electronic landscape that defines its chemical reactivity. Thiazoles are characterized by significant pi-electron delocalization, which imparts a degree of aromaticity greater than that of corresponding oxazoles. wikipedia.orguq.edu.au

Electron Deficiency at C2 and Propensity for Nucleophilic Attack

The electronic structure of the thiazole (B1198619) ring is heavily influenced by the differing electronegativities of the carbon, nitrogen, and sulfur atoms. The pyridine-type nitrogen atom at position 3 exerts a strong electron-withdrawing inductive effect, which significantly reduces the electron density at the adjacent C2 carbon. pharmaguideline.com This makes the C2 position the most electron-deficient carbon in the ring and, consequently, highly susceptible to nucleophilic attack. pharmaguideline.com Reactions with nucleophiles often require either a strong nucleophile or activation of the ring to proceed efficiently. pharmaguideline.com The presence of a halogen atom, such as chlorine, at the C2 position further enhances this electrophilicity, making it a prime site for nucleophilic substitution reactions. pharmaguideline.com

Electrophilic Substitution Patterns on the Thiazole Ring (e.g., at C4 and C5)

In contrast to the electron-deficient C2 position, the C5 position of the thiazole ring is comparatively electron-rich, making it the preferred site for electrophilic substitution. wikipedia.orgpharmaguideline.com This is due to the electron-donating contribution of the sulfur atom. If the C5 position is already substituted, electrophilic attack may occur at the C4 position, which is considered almost electronically neutral. pharmaguideline.com The thiazole ring is generally deactivated towards electrophilic aromatic substitution, but the presence of electron-donating groups can facilitate these reactions. pharmaguideline.com For instance, mercuration of thiazole with mercury acetate shows a preference for substitution in the order of C5 > C4 > C2. pharmaguideline.com

| Position | Electronic Nature | Preferred Reaction Type | Notes |

|---|---|---|---|

| C2 | Electron-Deficient | Nucleophilic Attack / Substitution | Most electrophilic carbon, activated by electron-withdrawing groups. pharmaguideline.com |

| C4 | Near-Neutral | Electrophilic Substitution (secondary site) | Site of attack if C5 is blocked. pharmaguideline.com |

| C5 | Electron-Rich | Electrophilic Substitution (primary site) | Most nucleophilic carbon due to sulfur's influence. wikipedia.orgpharmaguideline.com |

Protonation and Deprotonation Behavior of the Thiazole Nitrogen

The nitrogen atom at the N3 position of the thiazole ring possesses a lone pair of electrons, making it basic and the primary site for protonation. pharmaguideline.comresearchgate.net Thiazoles readily form thiazolium salts upon reaction with acids. pharmaguideline.com The pKa of the conjugate acid of thiazole is approximately 2.5, indicating it is less basic than imidazole but can be readily protonated. uq.edu.au While protonation occurs at the nitrogen, deprotonation of the thiazole ring is also possible. Under the influence of strong bases, such as organolithium compounds, the proton at the electron-deficient C2 position can be abstracted, forming a nucleophilic C2-lithiated species that can react with various electrophiles. wikipedia.orgpharmaguideline.com

Transformations of the Hydrazide Functional Group

The hydrazide group (-CONHNH₂) is a versatile functional group derived from carboxylic acids and hydrazine (B178648). It serves as a valuable precursor in various synthetic transformations, most notably in the formation of hydrazones.

Condensation Reactions with Aldehydes and Ketones: Synthesis of Hydrazones and Azines

The terminal amino group of the hydrazide in 2-chloro-1,3-thiazole-4-carbohydrazide is nucleophilic and readily undergoes condensation reactions with the electrophilic carbonyl carbon of aldehydes and ketones. nih.govacs.org This reaction, typically catalyzed by a small amount of acid, involves the formation of a C=N double bond through the elimination of a water molecule, yielding a stable hydrazone derivative, specifically an N-acylhydrazone. nih.govacs.orgnih.gov These thiazolyl hydrazones are a widely studied class of compounds. researchgate.netresearchgate.net

The general mechanism for hydrazone formation is as follows:

Nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group followed by the elimination of a water molecule to form the C=N bond.

This reaction is highly efficient and is a common method for synthesizing a diverse library of hydrazone derivatives. acs.orgnih.gov

| Thiazole Precursor | Carbonyl Compound | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Substituted Benzaldehydes | Ethanol (B145695), H₂SO₄ (cat.), Reflux, 4h | N'-(Arylmethylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazones | Good to Excellent nih.gov |

| Naphtho[2,1-b]furan-2-carbohydrazide | Substituted Chalcones | Dioxane, Acetic Acid, Reflux, 24h | 1-(Naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles | Not specified nih.gov |

| 2-(2-Arylidenehydrazinyl)thiazole-4-carbohydrazide | Aryl Aldehydes | Methanol (B129727), Acetic Acid (cat.) | N'-(Arylidene)-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides | 65-98% acs.org |

Furthermore, under certain conditions, hydrazones derived from hydrazine can react with a second molecule of an aldehyde or ketone to form an azine, which contains a C=N-N=C linkage. tandfonline.com This provides another pathway for the transformation of the initial carbohydrazide (B1668358). The synthesis of both symmetrical and asymmetrical azines can be achieved through the condensation of hydrazines with various carbonyl compounds. mdpi.com

Oxidative Cyclization to Form 1,3,4-Oxadiazole Derivatives

The carbohydrazide moiety of this compound is a key functional group that enables its conversion into various heterocyclic systems, most notably 1,3,4-oxadiazoles. This transformation is typically achieved through oxidative cyclization, a common and effective method for synthesizing this class of compounds. The process generally involves the reaction of the carbohydrazide with a one-carbon donor, such as an aldehyde, to form an intermediate acylhydrazone, which then undergoes cyclization with the removal of water.

A variety of dehydrating agents and reaction conditions can be employed to facilitate the cyclodehydration of the intermediate diacylhydrazine or the oxidative cyclization of the acylhydrazone. nih.govresearchgate.net Common reagents used for this purpose include phosphorus oxychloride, thionyl chloride, polyphosphoric acid, and triflic anhydride (B1165640). nih.gov Additionally, oxidative cyclization of N-acylhydrazones can be accomplished using various oxidizing agents. mdpi.com

The general mechanism involves the initial condensation of the carbohydrazide with an aldehyde to form an N-acylhydrazone. This intermediate, in the presence of an oxidizing or dehydrating agent, undergoes intramolecular cyclization. The lone pair of electrons on the oxygen atom of the carbonyl group attacks the imine carbon, leading to the formation of a five-membered ring. Subsequent elimination of a water molecule results in the formation of the stable aromatic 1,3,4-oxadiazole ring.

Table 1: Reagents for the Synthesis of 1,3,4-Oxadiazole Derivatives

| Reagent Type | Examples | Reference |

|---|---|---|

| Cyclodehydrating Agents | Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂), Polyphosphoric acid (PPA), Phosphorus pentoxide (P₂O₅) | nih.govmdpi.com |

| Oxidizing Agents for Acylhydrazones | Iodine (I₂), Bromine (Br₂), Potassium permanganate (KMnO₄), Chloramine-T | mdpi.comorganic-chemistry.org |

| Coupling Reagents | O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) | luxembourg-bio.com |

Potential for Formation of Other Fused Heterocyclic Systems (e.g., Thiadiazoles, Pyrazoles)

The versatile structure of this compound also allows for its use as a precursor in the synthesis of other important fused heterocyclic systems, including thiadiazoles and pyrazoles.

Thiadiazole Derivatives: The synthesis of 1,3,4-thiadiazoles from this compound can be achieved by reacting it with a source of sulfur, typically in a cyclization reaction. A common method involves the conversion of the carbohydrazide to a thiosemicarbazide (B42300) intermediate by reacting it with an isothiocyanate. jchemrev.com This thiosemicarbazide can then undergo acid-catalyzed cyclization to yield the 2-amino-1,3,4-thiadiazole derivative. nih.gov Alternatively, reaction with carbon disulfide in a basic medium can lead to the formation of a dithiocarbazate, which can be cyclized to a 1,3,4-thiadiazole-2-thiol derivative. jchemrev.com The use of dehydrating agents like concentrated sulfuric acid or polyphosphate ester can also facilitate the cyclization of thiosemicarbazide precursors. chemmethod.comencyclopedia.pub

Pyrazole Derivatives: The carbohydrazide functional group is a precursor to a hydrazine, which is a key component in the synthesis of pyrazoles. Pyrazoles are typically formed through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.org In the context of this compound, it could potentially be hydrolyzed to the corresponding hydrazine, which could then be reacted with a suitable diketone to form a pyrazole ring fused to the thiazole core. Another pathway could involve the reaction with β-ketoesters to yield pyrazolone derivatives. The synthesis of pyrazole-based thiazoles and thiadiazoles has been reported, indicating the compatibility of these heterocyclic systems. nih.govmdpi.com

Table 2: Synthetic Pathways to Fused Heterocyclic Systems

| Target Heterocycle | Key Intermediate | Typical Reagents | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole (B1197879) | Thiosemicarbazide | Isothiocyanates, Carbon disulfide, Sulfuric acid | jchemrev.comnih.govchemmethod.com |

| Pyrazole | Hydrazine | 1,3-Diketones, β-Ketoesters | organic-chemistry.org |

Nucleophilic Substitution of the Chlorine Atom at C2 of the Thiazole Ring

The chlorine atom at the C2 position of the 2-chloro-1,3-thiazole ring is susceptible to nucleophilic substitution. This reactivity is a characteristic feature of halogenated electron-deficient heterocyclic systems. The thiazole ring itself is electron-withdrawing, which activates the C2 position towards attack by nucleophiles.

A variety of nucleophiles can be employed to displace the chlorine atom, leading to the formation of a diverse range of 2-substituted thiazole derivatives. These reactions are valuable for introducing different functional groups and modifying the properties of the parent molecule. For instance, thioalkylation reactions, where a thiol group acts as the nucleophile, can be used to form a new carbon-sulfur bond at the C2 position. nih.gov This type of reaction is often used in the synthesis of macrocyclic peptides containing a thiazole moiety. nih.gov

The reaction typically proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate. The negative charge is delocalized over the thiazole ring. The subsequent departure of the chloride ion restores the aromaticity of the ring and yields the substituted product. The efficiency of the substitution can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Regioselectivity and Stereochemical Considerations in Reactions

In the reactions involving this compound, regioselectivity is a critical aspect, particularly in the formation of fused heterocyclic systems. The molecule possesses multiple reactive sites, and the reaction conditions can influence which site participates in the reaction, leading to different isomers.

For instance, in the formation of fused triazole systems from related precursors, the cyclization can lead to either angular or linear regioisomers. nih.gov The outcome is often governed by electronic factors of the reacting molecule. nih.gov In the case of this compound, the relative reactivity of the hydrazide moiety and the chloro-substituted thiazole ring will dictate the regiochemical outcome of reactions with multifunctional reagents.

Stereochemical considerations are also important, especially if the substituents introduced or the products formed have chiral centers. While the parent molecule, this compound, is achiral, reactions with chiral reagents or the formation of products with stereocenters would necessitate an analysis of the stereochemical outcome. For example, in the synthesis of octahydro mdpi.comnih.govnih.govtriazolo[4,3-a]quinazolin-5-ones from cyclohexane-fused 2-thioxopyrimidin-4-ones, the stereochemistry of the starting material (cis or trans) determined the stereochemistry of the final product. nih.gov

Kinetic Studies and Reaction Pathway Elucidation

Detailed kinetic studies on the reactions of this compound are not extensively reported in the literature. However, the reaction pathways for the key transformations can be elucidated based on established mechanisms for similar heterocyclic syntheses.

The oxidative cyclization to form 1,3,4-oxadiazoles likely proceeds through a step-wise mechanism involving the formation of an acylhydrazone intermediate, followed by an intramolecular cyclization and dehydration. The rate-determining step would depend on the specific reagents and conditions used, but it is often the cyclization or the final dehydration step.

Similarly, the formation of 1,3,4-thiadiazoles from the corresponding thiosemicarbazide intermediate involves an intramolecular cyclization followed by the elimination of a small molecule, such as water or hydrogen sulfide, depending on the exact pathway. The regioselectivity of these cyclizations can be controlled by the choice of reagents. nih.gov

The nucleophilic substitution of the chlorine atom at the C2 position follows the SNAr pathway. The kinetics of such reactions are typically second-order, being first-order in both the thiazole substrate and the nucleophile. The rate is influenced by the electron-withdrawing nature of the thiazole ring, which stabilizes the intermediate Meisenheimer complex, and the nucleophilicity of the attacking species.

Computational and Theoretical Chemistry Studies on 2 Chloro 1,3 Thiazole 4 Carbohydrazide

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is employed to determine optimized geometries, vibrational frequencies, and a variety of molecular properties. nih.gov For thiazole (B1198619) derivatives, DFT calculations are crucial for understanding their structure-property relationships.

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized structure represents the most stable conformation of the molecule. For complex molecules like thiazole derivatives, which may have multiple rotatable bonds, conformational analysis is performed to identify the global energy minimum among various possible conformers.

In studies of related thiazole hydrazone derivatives, DFT calculations, often using functionals like B3PW91 with a 6-311G(d,p) basis set, are performed to obtain stable molecular geometries. nih.gov The process involves systematic variation of torsional angles to explore the conformational space and identify the most energetically favorable structure. This foundational step is essential, as all subsequent electronic property calculations are dependent on an accurately optimized molecular geometry. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This is often associated with higher chemical reactivity and significant intramolecular charge transfer.

In a study on a series of N′-(arylidene)-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides (TCAH1–TCAH8), DFT calculations were used to determine their FMO properties. nih.gov The results showed that substituent groups on the aryl rings significantly influenced the HOMO-LUMO energy gap. For instance, the compound TCAH3, which has a chloro group at the meta position, exhibited the largest energy gap (4.123 eV), indicating higher stability. nih.gov Conversely, TCAH8, containing a nitro group, had the smallest energy gap (3.595 eV), suggesting greater reactivity and ease of intramolecular charge transfer. nih.gov

Table 1: HOMO-LUMO Energy Gaps for Thiazole Carbohydrazide (B1668358) Derivatives (TCAH1-TCAH8)

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| TCAH1 | -6.012 | -1.997 | 4.015 |

| TCAH2 | -6.110 | -2.027 | 4.083 |

| TCAH3 | -6.155 | -2.032 | 4.123 |

| TCAH4 | -6.168 | -2.236 | 3.932 |

| TCAH5 | -5.981 | -2.002 | 3.979 |

| TCAH6 | -5.932 | -1.975 | 3.957 |

| TCAH7 | -5.921 | -1.928 | 3.993 |

| TCAH8 | -6.221 | -2.626 | 3.595 |

Data sourced from a study on N′-(arylidene)-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, regions of negative potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the locations of lone pair electrons on electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These are usually found around hydrogen atoms attached to electronegative atoms. researchgate.net MEP analysis provides a clear, visual guide to the reactive behavior of a molecule, complementing the insights gained from FMO analysis. researchgate.netnih.gov

Quantum Chemical Descriptors and Global/Local Reactivity Indices

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's reactivity and stability. nih.gov These global reactivity parameters are calculated using the energies of the HOMO and LUMO and provide a quantitative basis for comparing the chemical behavior of different molecules.

Based on Koopmans' theorem, the energies of the HOMO and LUMO can be used to approximate the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO). These values, in turn, are used to calculate key reactivity descriptors:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. nih.gov It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (I - A) / 2. nih.gov

Chemical Softness (σ): The reciprocal of hardness (σ = 1/η), it indicates the molecule's polarizability and reactivity. Softer molecules are generally more reactive. nih.gov

For the thiazole carbohydrazide derivatives (TCAH1–TCAH8), the calculated hardness values ranged from 3.595 eV to 4.123 eV, correlating directly with their HOMO-LUMO gaps. nih.gov

Other important global reactivity indices include:

Chemical Potential (µ): Related to the "escaping tendency" of electrons from an equilibrium system. It is the negative of electronegativity (µ = -χ). A stable molecule is characterized by a negative chemical potential. nih.gov

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = µ² / (2η).

These descriptors provide a comprehensive picture of a molecule's stability and reactivity profile. For the TCAH series, TCAH8 was found to be the softest and most reactive, while TCAH3 was the hardest and least reactive, as supported by these calculated indices. nih.gov

Table 2: Calculated Global Reactivity Descriptors for Thiazole Carbohydrazide Derivatives (TCAH1-TCAH8)

| Compound | Hardness (η) (eV) | Softness (σ) (eV⁻¹) | Electronegativity (χ) (eV) | Chemical Potential (µ) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|---|

| TCAH1 | 4.015 | 0.249 | 4.004 | -4.004 | 2.000 |

| TCAH2 | 4.083 | 0.245 | 4.068 | -4.068 | 1.990 |

| TCAH3 | 4.123 | 0.242 | 4.093 | -4.093 | 2.038 |

| TCAH4 | 3.932 | 0.254 | 4.202 | -4.202 | 2.245 |

| TCAH5 | 3.979 | 0.251 | 3.991 | -3.991 | 2.001 |

| TCAH6 | 3.957 | 0.252 | 3.953 | -3.953 | 1.975 |

| TCAH7 | 3.993 | 0.250 | 3.924 | -3.924 | 1.928 |

| TCAH8 | 3.595 | 0.278 | 4.423 | -4.423 | 2.719 |

Data sourced from a study on N′-(arylidene)-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides. nih.gov

Theoretical Prediction and Validation of Spectroscopic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of spectroscopic properties. By calculating the electronic structure of a molecule, DFT methods can simulate its vibrational and magnetic resonance spectra, which can then be compared with experimental data for validation.

Theoretical vibrational analysis is commonly performed using DFT methods, such as B3LYP, to calculate the harmonic vibrational frequencies of a molecule in its ground state. These calculated frequencies, which correspond to specific vibrational modes (stretching, bending, scissoring, twisting), can be compared with the peaks observed in an experimental Fourier-Transform Infrared (FT-IR) spectrum.

While a direct experimental and theoretical study on 2-chloro-1,3-thiazole-4-carbohydrazide is not widely available in the reviewed literature, the methodology is well-established for related thiazole and hydrazide structures. researchgate.netpku.edu.cn Typically, a scaling factor is applied to the calculated harmonic frequencies to correct for systematic errors arising from the theoretical model and basis set limitations, leading to a strong correlation between theoretical and experimental spectra. pku.edu.cn The vibrational assignments for key functional groups expected in this compound are well-understood from studies on analogous compounds. psecommunity.orgresearchgate.net

Below is a representative table of predicted vibrational frequencies and their assignments for this compound, based on typical values for similar functional groups found in the literature.

| Predicted Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3450-3300 | N-H Stretch | Asymmetric & Symmetric (NH₂) |

| 3300-3150 | N-H Stretch | Amide (Secondary) |

| 3100-3050 | C-H Stretch | Thiazole Ring |

| 1680-1650 | C=O Stretch | Amide I |

| 1610-1580 | N-H Bending | Amine Scissoring |

| 1550-1520 | C=N Stretch | Thiazole Ring |

| 1350-1300 | C-N Stretch | Thiazole Ring |

| 800-750 | C-Cl Stretch | Chloro Group |

| 700-650 | C-S Stretch | Thiazole Ring |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are highly valuable for assigning signals in experimental spectra and confirming molecular structures. nih.gov Studies on a wide range of heterocyclic compounds, including thiazole and hydrazone derivatives, have demonstrated an excellent linear correlation between experimental and theoretically predicted chemical shifts. nih.govchemicalbook.com

For this compound, the predicted chemical shifts would be benchmarked against a reference compound like tetramethylsilane (B1202638) (TMS). The expected proton (¹H) signals would include those for the thiazole ring proton, the amide (NH) proton, and the hydrazide (NH₂) protons. researchgate.netmdpi.com The carbon (¹³C) spectrum would show signals for the carbons of the thiazole ring and the carbonyl group.

The following table provides representative predicted ¹H and ¹³C NMR chemical shifts for this compound, extrapolated from data on similar structures. researchgate.netmdpi.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole C2 | - | ~155-150 |

| Thiazole C4 | - | ~148-143 |

| Thiazole C5 | ~8.5-8.0 | ~118-112 |

| Carbonyl C=O | - | ~165-160 |

| Amide NH | ~12.0-11.0 | - |

| Hydrazide NH₂ | ~9.5-9.0 | - |

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern technologies like photonics, telecommunications, and optical data storage. researchgate.net Computational methods are instrumental in screening and designing molecules with significant NLO properties. Key parameters include the dipole moment (μ), linear polarizability (α), and the first- and second-order hyperpolarizabilities (β and γ). researchgate.netthaiscience.info

The NLO response of a molecule is strongly related to its electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Molecules with a small HOMO-LUMO gap often exhibit larger hyperpolarizability values, indicating a greater NLO response. DFT calculations can reliably predict these parameters. For thiazole-based hydrazone compounds, it has been shown that intramolecular charge transfer (ICT) from donor to acceptor groups enhances NLO properties. researchgate.net In this compound, the hydrazide group can act as an electron donor and the chloro-substituted thiazole ring as an acceptor, potentially giving rise to NLO activity.

A theoretical investigation would calculate the following NLO parameters, with representative values based on similar heterocyclic systems shown below. researchgate.netchemicalbook.com

| Parameter | Description | Representative Calculated Value |

| μ (Debye) | Dipole Moment | ~3-6 D |

| ⟨α⟩ (esu) | Mean Polarizability | ~5 x 10⁻²³ esu |

| βtot (esu) | First Hyperpolarizability | ~2 x 10⁻²⁹ esu |

| ⟨γ⟩ (esu) | Second Hyperpolarizability | ~3 x 10⁻³⁴ esu |

| E(HOMO) (eV) | Energy of HOMO | ~ -6.5 eV |

| E(LUMO) (eV) | Energy of LUMO | ~ -2.0 eV |

| ΔE (eV) | HOMO-LUMO Energy Gap | ~ 4.5 eV |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Studies

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. For a molecule like this compound, MD simulations can be used to explore its stable conformations in different environments (e.g., in solution) and to study how it interacts with other molecules, such as biological receptors.

A typical MD simulation would track the molecule's trajectory over nanoseconds, analyzing parameters like the Root Mean Square Deviation (RMSD) to assess conformational stability. A stable system will show minimal RMSD fluctuations over time. Furthermore, MD simulations are excellent for studying non-covalent interactions, particularly hydrogen bonds. The hydrazide moiety (-CONHNH₂) of this compound contains both hydrogen bond donors (N-H) and acceptors (C=O), making it capable of forming strong intermolecular hydrogen bonds that can influence its crystal packing and biological activity. Analysis of the number and duration of hydrogen bonds during a simulation reveals the stability of these interactions.

2 Chloro 1,3 Thiazole 4 Carbohydrazide As a Versatile Synthetic Intermediate for Novel Heterocyclic Compounds

Synthesis of Thiazole-Hydrazone Derivatives from Condensation Reactions

The initial and most fundamental transformation of 2-chloro-1,3-thiazole-4-carbohydrazide involves its condensation with various carbonyl compounds, primarily aldehydes and ketones, to yield the corresponding N-acylhydrazones. This reaction is typically straightforward, proceeding via acid catalysis in a suitable solvent like ethanol (B145695) or methanol (B129727). nih.gov The resulting thiazole-hydrazone derivatives are not only stable compounds in their own right but also serve as pivotal intermediates for subsequent cyclization reactions.

The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-N=CH-) linkage of the hydrazone. The general synthetic pathway is illustrated by the reaction with various substituted aromatic aldehydes. nih.govresearchgate.net

Researchers have successfully synthesized series of these hydrazones by reacting the parent carbohydrazide (B1668358) with a range of substituted benzaldehydes. researchgate.net The products are often obtained in good to excellent yields and can be readily characterized by spectroscopic methods. nih.gov For instance, the synthesis of N′-(arylidene)-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides has been reported through a simple condensation reaction in the presence of an acetic acid catalyst, yielding products in the range of 65–98%. nih.gov

Table 1: Examples of Thiazole-Hydrazone Derivatives from Condensation Reactions

| Reactant 1 (Hydrazide) | Reactant 2 (Aldehyde) | Catalyst | Solvent | Product | Ref |

|---|---|---|---|---|---|

| This compound | Substituted Benzaldehyde | Glacial Acetic Acid | Ethanol | N'-(Arylmethylene)-2-chloro-1,3-thiazole-4-carbohydrazide | researchgate.net |

These thiazole-hydrazone scaffolds are foundational for building more complex heterocyclic systems, as the hydrazone linkage provides the necessary atoms and stereoelectronic properties for intramolecular cyclizations.

Construction of Thiazole-Oxadiazole Hybrid Systems

The thiazole-hydrazone derivatives derived from this compound are excellent precursors for the synthesis of 1,3,4-oxadiazoles. The construction of the oxadiazole ring from a hydrazone intermediate is typically achieved through oxidative cyclization. biointerfaceresearch.comjournalagent.com This transformation involves the removal of two hydrogen atoms (from the N-H and C-H of the hydrazone moiety) to facilitate ring closure.

Various oxidizing agents can be employed for this purpose, including iodine in the presence of yellow mercuric oxide, potassium permanganate, and acetic anhydride (B1165640). biointerfaceresearch.comjournalagent.com For example, oxidative cyclization of hydrazones derived from aromatic aldehydes and aroylhydrazines with iodine and yellow mercuric oxide has been shown to produce 2,5-diaryl-1,3,4-oxadiazoles. journalagent.com Another common method is condensative cyclization using acetic anhydride, which leads to the formation of 3-acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoles. journalagent.com

A more direct route involves the reaction of the carbohydrazide with carbon disulfide in an alkaline medium (e.g., KOH in ethanol). This reaction first forms a dithiocarbazate salt, which upon intramolecular cyclization and elimination of hydrogen sulfide, yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative. mdpi.com The thiol group can then be further functionalized. For instance, reacting 2-(2-arylthiazol-4-yl)acetohydrazide with CS₂ and KOH yields 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol. mdpi.com

Table 2: Synthetic Routes to Thiazole-Oxadiazole Hybrids

| Starting Material | Reagents | Product Type | Ref |

|---|---|---|---|

| Thiazolyl Hydrazone | I₂, HgO | 2-(Thiazol-4-yl)-5-aryl-1,3,4-oxadiazole | journalagent.com |

| Thiazolyl Hydrazone | Acetic Anhydride | 3-Acetyl-2-aryl-5-(thiazol-4-yl)-2,3-dihydro-1,3,4-oxadiazole | journalagent.com |

| Thiazolyl Carbohydrazide | CS₂, KOH | 5-(Thiazol-4-ylmethyl)-1,3,4-oxadiazole-2-thiol | mdpi.com |

The resulting thiazole-oxadiazole hybrids combine the structural features of both heterocyclic rings, creating molecular scaffolds of significant interest in medicinal chemistry. nih.gov

Formation of Thiazole-Thiadiazole Hybrid Systems

Similar to oxadiazoles (B1248032), 1,3,4-thiadiazole (B1197879) rings can be readily constructed from this compound and its derivatives. A primary method involves the conversion of the carbohydrazide into a thiosemicarbazide (B42300) by reacting it with an isothiocyanate or by treating it with ammonium (B1175870) thiocyanate (B1210189). echemcom.comnih.gov The resulting thiazolyl-thiosemicarbazide undergoes acid-catalyzed cyclodehydration to yield the 2-amino-5-(thiazol-4-yl)-1,3,4-thiadiazole derivative. sbq.org.br

For example, reacting acid hydrazides with ammonium thiocyanate followed by cyclization with concentrated sulfuric acid is a known method to produce 2-amino-1,3,4-thiadiazoles. echemcom.com Alternatively, reacting the carbohydrazide with phosphorus pentasulfide in a high-boiling solvent like xylene can directly convert the carbonyl oxygen to sulfur and induce cyclization to form the thiadiazole ring. nih.gov

Another versatile approach utilizes the reaction of thiosemicarbazones, formed from the condensation of a thiosemicarbazide with an aldehyde, which can be cyclized. For example, thiosemicarbazone derivatives can be cyclized with acetic anhydride to afford 4,5-dihydro-1,3,4-thiadiazolyl compounds. nih.gov Hydrazonoyl halides are also key reagents, reacting with thiosemicarbazone derivatives in the presence of a base like triethylamine (B128534) to yield substituted thiazole-thiadiazole hybrids. mdpi.com

Table 3: Synthetic Routes to Thiazole-Thiadiazole Hybrids

| Starting Material | Reagents | Product Type | Ref |

|---|---|---|---|

| Thiazolyl Carbohydrazide | Ammonium Thiocyanate, H₂SO₄ | 2-Amino-5-(thiazol-4-yl)-1,3,4-thiadiazole | echemcom.com |

| Thiazolyl Carbohydrazide | P₄S₁₀, Xylene | 2-(Thiazol-4-yl)-1,3,4-thiadiazole | nih.gov |

| Thiazolyl Thiosemicarbazide | Acid (e.g., H₂SO₄) | 2-Amino-5-(thiazol-4-yl)-1,3,4-thiadiazole | sbq.org.br |

These methods provide robust pathways to thiazole-thiadiazole systems, which are prominent scaffolds in various biologically active compounds. jocpr.comnih.gov

Derivatization for Other Poly-Heterocyclic Architectures (e.g., Pyrazoles, Triazoles)

The synthetic potential of this compound extends beyond five-membered heterocycles containing oxygen or sulfur. It is also a valuable precursor for constructing nitrogen-rich heterocyclic systems like pyrazoles and triazoles.

Pyrazoles: Thiazolyl-pyrazole hybrids can be synthesized through several routes. nih.gov One common method involves the reaction of a thiazole-containing chalcone (B49325) (α,β-unsaturated ketone) with hydrazine (B178648) or a substituted hydrazine. The initial Michael addition of the hydrazine to the chalcone is followed by intramolecular condensation and dehydration to form the pyrazoline ring, which can be subsequently oxidized to the pyrazole. Another approach involves the reaction of a diketone equivalent with the carbohydrazide. For instance, reacting a thiazolylthiourea derivative with 3-chloro-2,4-pentanedione can lead to the formation of a thiazole-thiazole system, but similar strategies using appropriate diketones can yield pyrazoles. cu.edu.eg

Triazoles: The synthesis of thiazole-triazole hybrids often starts from the thiazolyl-thiosemicarbazide intermediate. nih.gov Reaction of this intermediate with sodium hydroxide (B78521) can induce ring closure to give a 5-(thiazol-4-yl)-4H-1,2,4-triazole-3-thiol. nih.gov The resulting triazole-thiol is a versatile intermediate itself, amenable to further S-alkylation or other modifications. Alternatively, reaction of the carbohydrazide with phenyl isothiocyanate followed by treatment with a base can yield a 4-phenyl-5-(thiazol-4-yl)-4H-1,2,4-triazole-3-thiol. nih.gov These hybrids are of interest due to the combined biological activities associated with both thiazole (B1198619) and triazole rings. nih.govnih.gov

Table 4: Synthesis of Thiazole-Pyrazole and Thiazole-Triazole Hybrids

| Target Heterocycle | Precursor | Key Reagents | Product Type | Ref |

|---|---|---|---|---|

| Pyrazole | Thiazole Chalcone | Hydrazine Hydrate (B1144303) | Thiazolyl-Pyrazoline/Pyrazole | nih.gov |

| Triazole | Thiazolyl Thiosemicarbazide | NaOH | 5-(Thiazol-4-yl)-4H-1,2,4-triazole-3-thiol | nih.gov |

Strategy for Scaffold Diversification and Combinatorial Library Generation

The true versatility of this compound is realized in its application for scaffold diversification and the generation of combinatorial libraries. The core structure provides multiple reaction handles that can be exploited in a systematic and parallel fashion to create a large number of distinct, yet related, compounds.

The general strategy involves a multi-step synthetic sequence where diversity is introduced at each step:

Initial Condensation: The parent carbohydrazide is reacted with a diverse library of aldehydes or ketones to generate a library of thiazole-hydrazones. This introduces the first point of diversity (R¹ group).

Cyclization/Derivatization: The hydrazone library is then subjected to various cyclization conditions. A portion of the library can be converted to oxadiazoles using different cyclizing agents, another to thiadiazoles, and yet another to pyrazoles or other heterocycles.

Further Functionalization: The resulting heterocyclic scaffolds often contain functional groups (e.g., the chloro group on the thiazole, a thiol on a triazole, or an amino group on a thiadiazole) that can be further modified. For example, the chlorine at the C2 position of the thiazole ring can be displaced via nucleophilic substitution with various amines, thiols, or alcohols, introducing a second point of diversity (R² group).

This approach, known as diversity-oriented synthesis, allows for the rapid exploration of chemical space around the thiazole core. The use of parallel synthesis techniques can significantly accelerate the production of these libraries. nih.gov By systematically varying the building blocks and reaction pathways, chemists can generate hundreds or thousands of compounds from a single, versatile starting material like this compound. This makes it an excellent scaffold for drug discovery programs, where the goal is to identify molecules with specific biological activities. nih.govnih.gov

Future Research Directions and Advanced Methodologies for 2 Chloro 1,3 Thiazole 4 Carbohydrazide Research

Exploration of Asymmetric Synthesis and Chiral Derivatization

The introduction of chirality into molecules can have a profound impact on their biological activity. While the synthesis of various thiazole (B1198619) derivatives has been extensively reported, the exploration of asymmetric routes to produce enantiomerically pure 2-chloro-1,3-thiazole-4-carbohydrazide derivatives remains a largely untapped area of research.

Future efforts should focus on the development of stereoselective synthetic methods. This could involve the use of chiral auxiliaries, which have been successfully employed in the synthesis of chiral thiazoline-containing biomolecules. rsc.org Another promising avenue is the application of asymmetric catalysis, including organocatalysis and transition-metal catalysis, to control the stereochemistry of key bond-forming reactions. For instance, the asymmetric total synthesis of (-)-mycothiazole, a complex natural product containing a thiazole ring, highlights the feasibility of creating chiral thiazole derivatives with high enantiomeric purity. nih.gov Key steps in such a synthesis involved an asymmetric aldol (B89426) reaction to establish a chiral center. nih.gov

Furthermore, the chiral derivatization of the carbohydrazide (B1668358) moiety could be explored. This would involve reacting the parent compound with chiral reagents to generate diastereomeric derivatives, which could then be separated using standard chromatographic techniques. These chiral derivatives would be invaluable for studying the stereospecific interactions of these compounds with biological targets.

A summary of potential asymmetric synthesis strategies is presented in Table 1.

| Strategy | Description | Potential Advantages |

| Chiral Auxiliaries | Covalently attaching a chiral auxiliary to a precursor of this compound to direct a stereoselective reaction, followed by removal of the auxiliary. | Well-established methodology, predictable stereochemical outcomes. |

| Asymmetric Catalysis | Employing a chiral catalyst (metal-based or organocatalyst) to facilitate a key bond-forming step in a stereoselective manner. | High catalytic efficiency, potential for high enantiomeric excess. |

| Chiral Derivatization | Reacting the final compound or a late-stage intermediate with a chiral resolving agent to form diastereomers that can be separated. | Applicable to existing racemic mixtures, allows for the isolation of both enantiomers. |

High-Throughput Synthesis and Screening Methodologies

To efficiently explore the chemical space around the this compound core, high-throughput synthesis (HTS) and high-throughput screening (HTS) methodologies are indispensable. These approaches allow for the rapid generation and evaluation of large libraries of related compounds.

One-pot and multicomponent reactions (MCRs) are particularly well-suited for HTS. nih.gov These reactions, where multiple reactants are combined in a single vessel to form a complex product, are efficient and atom-economical. nih.gov The synthesis of various thiazole derivatives has been achieved through MCRs, suggesting that similar strategies could be developed for the target compound. nih.govacgpubs.org For instance, a one-pot, three-component reaction has been used to prepare a series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. nih.gov

Once a library of derivatives is synthesized, HTS assays can be employed for rapid biological evaluation. Yeast-based screening assays, for example, have been developed for the high-throughput screening of enzyme inhibitors and can be adapted for various targets. nih.gov Such assays can provide information on cellular uptake and cytotoxicity, which are crucial parameters for drug discovery. nih.gov A highly sensitive reducing-sugar assay in a 96-well microplate format has also been reported, which could be adapted for screening carbohydrazide derivatives for certain enzymatic activities. nih.gov

The integration of HTS and HTS can significantly accelerate the identification of lead compounds for further development, as summarized in Table 2.

| Methodology | Application to this compound | Key Benefits |

| High-Throughput Synthesis (HTS) | Parallel synthesis of a library of derivatives by varying substituents on the thiazole ring and the carbohydrazide moiety. | Rapid generation of chemical diversity, efficient exploration of structure-activity relationships. |

| High-Throughput Screening (HTS) | Automated screening of the synthesized library against a panel of biological targets (e.g., enzymes, receptors). | Fast identification of active compounds, provides large datasets for SAR analysis. |

Advanced In-situ Spectroscopic Monitoring of Reaction Progress

A thorough understanding of reaction kinetics and mechanisms is essential for optimizing reaction conditions and ensuring process safety and scalability. Advanced in-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products throughout a chemical reaction.

The use of fiber-optic coupled FTIR-ATR (Attenuated Total Reflection) probes allows for the direct monitoring of reaction mixtures without the need for sampling. mdpi.com This technique has been successfully applied to study the formation of arene diazonium salts and their subsequent reactions, demonstrating its utility in tracking the progress of reactions involving reactive intermediates. mdpi.com Given that the synthesis of this compound likely involves multiple steps and potentially unstable intermediates, in-situ FTIR would be an invaluable tool for:

Reaction Optimization: Precisely determining reaction endpoints and identifying the formation of byproducts.

Kinetic Studies: Obtaining data to elucidate the reaction mechanism and develop kinetic models.

Process Safety: Monitoring exothermic events and ensuring controlled reaction conditions, which is particularly important for scale-up.

The application of in-situ spectroscopy for monitoring the synthesis of this compound is outlined in Table 3.

| Spectroscopic Technique | Information Gained | Impact on Research |

| In-situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. | Optimization of reaction conditions (temperature, time, stoichiometry), enhanced process understanding and safety. |

| In-situ NMR | Detailed structural information on species present in the reaction mixture. | Identification of transient intermediates, elucidation of reaction pathways. |

| In-situ Raman | Complementary vibrational information to FTIR, particularly for symmetric bonds. | Monitoring of specific functional group transformations, useful in aqueous systems. |

Application of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of novel molecules, and the planning of synthetic routes. chemcopilot.comyoutube.com These computational tools can significantly reduce the time and resources required for experimental work. chemcopilot.com

For the study of this compound, ML and AI can be applied in several ways:

Reaction Outcome Prediction: ML models can be trained on existing datasets of thiazole and carbohydrazide syntheses to predict the yield and potential byproducts of new reactions. specialchem.comnih.gov This can help researchers prioritize promising synthetic routes.

Novel Molecule Design: Generative models can be used to design new derivatives of this compound with desired properties. These models can learn the underlying patterns in chemical space and propose novel structures that are likely to be synthetically accessible.

Retrosynthetic Analysis: AI-powered tools can assist in planning the synthesis of complex target molecules by proposing viable retrosynthetic pathways. nih.gov

The potential applications of AI and ML in this research area are summarized in Table 4.

| AI/ML Application | Description | Expected Outcome |

| Predictive Modeling | Training ML models on reaction data to predict yields, selectivity, and reaction conditions. | More efficient experimental design, reduced number of trial-and-error experiments. specialchem.comnih.gov |

| Generative Chemistry | Using AI to design novel derivatives with optimized properties (e.g., biological activity, solubility). | Identification of promising new chemical entities for synthesis and testing. |

| Computer-Aided Synthesis Planning (CASP) | Employing AI algorithms to propose synthetic routes to target molecules. | Faster and more efficient development of synthetic strategies. nih.gov |

Investigation of Reaction Mechanisms under Flow Chemistry Conditions

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are not easily accessible in batch. nih.govresearchgate.netrsc.org This technology is particularly well-suited for studying reaction mechanisms.

By precisely controlling reaction parameters such as residence time, temperature, and stoichiometry, flow reactors allow for the detailed investigation of reaction kinetics and the isolation of short-lived intermediates. The synthesis of various heterocyclic compounds, including 1,2,4-thiadiazoles and triazoles, has been successfully demonstrated in flow. nih.govrsc.org

For the synthesis of this compound, flow chemistry could be used to:

Improve Reaction Efficiency and Safety: The precise control over reaction conditions can lead to higher yields and fewer byproducts, while the small reaction volumes enhance safety, especially for exothermic or hazardous reactions. nih.gov

Facilitate Mechanistic Studies: By systematically varying the residence time and analyzing the reactor output, it is possible to generate detailed kinetic profiles and gain insights into the reaction mechanism. The integration of in-line analytical techniques, such as spectroscopy, can further enhance these studies.

The benefits of utilizing flow chemistry are highlighted in Table 5.

| Feature of Flow Chemistry | Application in this compound Research |

| Precise Control of Reaction Parameters | Optimization of reaction conditions to maximize yield and minimize byproducts. |

| Enhanced Heat and Mass Transfer | Improved reaction rates and selectivity, safer handling of exothermic reactions. |

| Facilitated Isolation of Intermediates | Quenching the reaction at specific residence times to trap and analyze transient species. |

| Integration with In-line Analytics | Real-time monitoring of reaction progress for kinetic studies and process control. |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-chloro-1,3-thiazole-4-carbohydrazide derivatives, and what reaction conditions are optimal?

- Methodological Answer : Derivatives are synthesized via:

-

Condensation : Reacting this compound with substituted aldehydes (e.g., 4-fluorobenzaldehyde) in acetic acid under reflux (6 hours, 69–79% yields) .

-

Cyclization : Using POCl₃ at 120°C to form 1,3,4-oxadiazole derivatives (73% yield for 4-chlorophenyl variants) .

-

Key Conditions : Solvent-free fusion at 413 K for hydrazide-thiocarbohydrazide reactions .

Derivative Substituent Yield (%) Key Conditions 6c 2-methylphenyl 69 AcOH, reflux, 6 h 6d 4-chlorophenyl 73 POCl₃, 120°C, 24 h

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and what key data points should be analyzed?

- Methodological Answer :

- IR Spectroscopy : Identifies N-H (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=N (1600 cm⁻¹) stretches. C-Cl bonds appear at 750–800 cm⁻¹ .

- NMR : ¹H NMR shows aromatic protons (δ 6.8–8.2 ppm) and NH signals (δ 10–12 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) and thiazole ring carbons .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 362 [M]⁺ for C₁₉H₁₄N₄O₂S) validate stoichiometry .

Advanced Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound derivatives against bacterial strains?

- Methodological Answer :

-

In vitro assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against B. subtilis, S. aureus, E. coli, and P. aeruginosa. For example, (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide showed MIC = 12.5 µg/mL against B. subtilis .

-

DNA binding studies : UV-Vis titration quantifies affinity (e.g., binding constant Kb = 1.2 × 10⁵ M⁻¹) .

Compound MIC vs. B. subtilis (µg/mL) DNA Binding Constant (Kb) Derivative 2 12.5 1.2 × 10⁵ M⁻¹

Q. What strategies can be employed to resolve contradictions in spectral data interpretation for structurally similar analogs?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., para- vs. meta-chlorophenyl isomers via ¹H-¹³C HMBC correlations) .

- DFT calculations : Compare experimental IR/NMR data with computed spectra to validate tautomeric forms .

- Mass fragmentation patterns : Differentiate isomers using unique fragment ions (e.g., m/z 381/383 for Cl isotopes) .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : Enhance electrophilicity of the carbonyl carbon. For example, 4-chlorophenyl derivatives react 1.3× faster than methyl-substituted analogs in POCl₃-mediated cyclization .

- Hammett analysis : Correlate substituent σ values with reaction rates (ρ ≈ +1.2 for POCl₃ reactions) .

- Steric effects : Ortho-substituted phenyl groups reduce yields by 15–20% due to hindered access to the reactive site .

Data Contradiction Analysis

- Spectral Assignments : Conflicting ¹H NMR shifts for NH protons (δ 10–12 ppm vs. δ 9.5–10.5 ppm in older studies) may arise from solvent polarity or tautomerism. Use deuterated DMSO for consistent data .

- Bioactivity Variability : Derivatives with 4-fluorobenzylidene groups show higher antibacterial activity than chloro analogs, likely due to improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.